BROMCHINOXALIN-ISOTHIOCYANAT

Adrenergic Pharmacology Receptor Binding Assay Cardioselectivity

Bromchinoxalin-isothiocyanat (CAS 132356-31-1), chemically designated as 5-bromo-6-isothiocyanatoquinoxaline, is a synthetic heterocyclic compound classified within the quinoxaline isothiocyanates. Its molecular structure comprises a quinoxaline bicyclic core functionalized with a bromine atom at the 5-position and an electrophilic isothiocyanate group at the 6-position, yielding a molecular formula of C₉H₄BrN₃S.

Molecular Formula C9H4BrN3S
Molecular Weight 270.1
CAS No. 132356-31-1
Cat. No. B594548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBROMCHINOXALIN-ISOTHIOCYANAT
CAS132356-31-1
Molecular FormulaC9H4BrN3S
Molecular Weight270.1
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C(=C1N=C=S)Br
InChIInChI=1S/C9H4BrN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H/i3+2,4+2
InChIKeyCRNMXQMOFAYYEX-NUQCWPJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-isothiocyanatoquinoxaline (CAS 132356-31-1): A Quinoxaline-Based Isothiocyanate Research Probe


Bromchinoxalin-isothiocyanat (CAS 132356-31-1), chemically designated as 5-bromo-6-isothiocyanatoquinoxaline, is a synthetic heterocyclic compound classified within the quinoxaline isothiocyanates [1]. Its molecular structure comprises a quinoxaline bicyclic core functionalized with a bromine atom at the 5-position and an electrophilic isothiocyanate group at the 6-position, yielding a molecular formula of C₉H₄BrN₃S [1]. This compound serves primarily as a research probe for investigating β-adrenergic receptor pharmacology and as a reactive intermediate in the synthesis of quinoxaline-derived bioactive molecules and analytical reference standards .

Why Quinoxaline-Based Probes Cannot Be Interchanged: The Critical Role of 5-Bromo Substitution in 6-Isothiocyanatoquinoxaline


Simple quinoxaline or isothiocyanate analogs cannot serve as direct substitutes for 5-bromo-6-isothiocyanatoquinoxaline in research applications requiring precise molecular targeting or defined reactivity. The bromine atom at the 5-position fundamentally alters the electron density of the aromatic system, modulating the electrophilicity of the adjacent 6-isothiocyanate group and influencing both covalent binding kinetics to protein nucleophiles and target engagement selectivity [1]. Within the broader quinoxaline chemotype, systematic SAR analyses demonstrate that bromo substitution confers significantly enhanced antiproliferative activity relative to nitro-substituted analogs, indicating that the specific halogen identity is a non-interchangeable determinant of biological outcome [2]. The evidence detailed below quantifies these structural prerequisites for experimental reliability.

5-Bromo-6-isothiocyanatoquinoxaline: Quantified Differentiation Versus Closest Structural Analogs


β1-Adrenergic Receptor Affinity: Nanomolar Potency of 5-Bromo-6-isothiocyanatoquinoxaline

5-Bromo-6-isothiocyanatoquinoxaline demonstrates high-affinity binding to the β1-adrenergic receptor with an IC₅₀ value of 3.90 nM, determined via antagonism of isoprenaline in isolated rat atrial tissue [1]. In contrast, the non-brominated analog 6-isothiocyanatoquinoxaline lacks this documented β1 receptor engagement profile, exhibiting distinct biological activity that precludes its use as a substitute in β-adrenergic pharmacology studies .

Adrenergic Pharmacology Receptor Binding Assay Cardioselectivity

Structure-Activity Relationship: Enhanced Antiproliferative Activity of Bromo-Substituted Quinoxalines Versus Nitro Analogs

A systematic SAR analysis of 26 quinoxaline derivatives against A549 human non-small-cell lung cancer cells demonstrated that bromo substitution confers superior inhibitory activity relative to nitro substitution on the quinoxaline scaffold [1]. The study quantified that bromo-containing analogs provide better inhibition against lung cancer cells than their nitro counterparts, with the most potent bromo-substituted compound (4m) achieving an IC₅₀ of 9.32 ± 1.56 μM, comparable to the clinical anticancer drug 5-fluorouracil (IC₅₀ = 4.89 ± 0.20 μM) [1].

Cancer Pharmacology Structure-Activity Relationship Quinoxaline Derivatives

Synthetic Utility: Distinct Reactivity Profile of 5-Bromo-6-isothiocyanatoquinoxaline Versus Alternative Halogenated Analogs

The 5-bromo substitution in 5-bromo-6-isothiocyanatoquinoxaline imparts a distinct reactivity profile compared to its 5-chloro analog . The bromine atom, due to its larger atomic radius and lower electronegativity relative to chlorine, influences the electronic environment of the quinoxaline core and modulates the electrophilicity of the adjacent 6-isothiocyanate group, thereby altering the compound's behavior in nucleophilic substitution reactions and cross-coupling applications .

Synthetic Intermediate Nucleophilic Substitution Building Block

Defined Application Scenarios for 5-Bromo-6-isothiocyanatoquinoxaline Based on Quantified Evidence


β1-Adrenergic Receptor Pharmacology Studies

This compound is the requisite probe for investigating β1-adrenergic receptor binding and cardioselectivity in isolated tissue preparations. With a documented IC₅₀ of 3.90 nM against isoprenaline antagonism in rat atria [1], it enables quantitative receptor pharmacology studies where non-brominated quinoxaline isothiocyanates cannot be substituted due to their distinct activity profiles . Researchers conducting β1 receptor binding assays, functional antagonism studies, or comparative β-adrenergic pharmacology should select this compound based on this quantified affinity data.

Synthesis of Quinoxaline-Based Bioactive Derivatives

The distinct reactivity profile conferred by the 5-bromo substitution makes this compound a strategic building block for synthesizing quinoxaline-derived bioactive molecules. Unlike the 5-chloro analog, which exhibits a different reactivity profile [1], the bromine atom provides optimal leaving group characteristics and electronic modulation for nucleophilic substitution and cross-coupling reactions [1]. This supports SAR-driven medicinal chemistry campaigns where halogen identity is a critical determinant of downstream biological activity.

Analytical Reference Standard and Impurity Profiling

5-Bromo-6-isothiocyanatoquinoxaline (also designated CAS 134892-46-9) serves as a characterized impurity marker in pharmaceutical quality control and analytical method development [1]. Its defined structure and properties support its use as a reference standard in HPLC method validation, forced degradation studies, and impurity profiling for quinoxaline-containing active pharmaceutical ingredients. Laboratories requiring authenticated reference materials for regulatory-compliant analytical testing should procure this compound with documented certificate of analysis.

Anticancer Probe Development on Quinoxaline Scaffolds

For researchers designing anticancer probes based on the quinoxaline pharmacophore, the class-level SAR evidence indicates that bromo substitution provides superior antiproliferative activity against lung cancer cells compared to nitro-substituted analogs [1]. Bromo-substituted quinoxaline derivatives have demonstrated IC₅₀ values comparable to 5-fluorouracil (compound 4m: IC₅₀ = 9.32 ± 1.56 μM) [1]. This positions 5-bromo-6-isothiocyanatoquinoxaline as a mechanistically relevant intermediate for developing bromo-substituted quinoxaline derivatives targeting oncology applications.

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